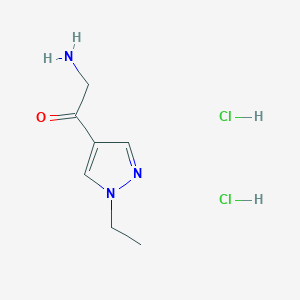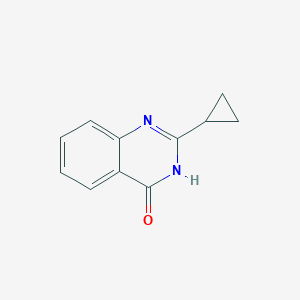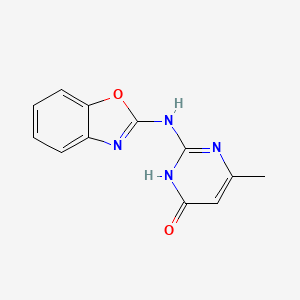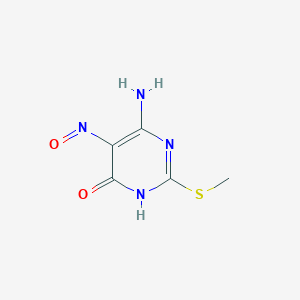![molecular formula C13H12BrNO2 B1384197 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione CAS No. 341968-26-1](/img/structure/B1384197.png)
2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione
Übersicht
Beschreibung
The compound “2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione” is a chemical molecule that contains a total of 30 bonds. There are 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 2 ketones (aliphatic),
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Preparation Methods : 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione, as a derivative of 1,3-cyclohexanedione, can be synthesized through various reactions. For instance, Wang Li-xian and W. Hong (2006) demonstrated a method involving 1,3-cyclohexanedione, formaldehyde, and dimethylamine in aqueous solution, achieving a high yield of 92.8% and purity of 99.8% (Wang Li-xian & W. Hong, 2006).
Structural and Physical Properties
- Crystal Structure Analysis : The crystal structure and conformational properties of related cyclohexanedione derivatives have been studied extensively. A. Katrusiak (1993) investigated the crystal structure of 2-methyl-1,3-cyclohexanedione, highlighting the presence of molecules in the enolized form and their linkages in the crystal through hydrogen bonds (A. Katrusiak, 1993).
Chemical Reactivity
- Catalytic Reactions : The compound's derivatives are used in various catalytic reactions. For example, N. Aljaar et al. (2012) discussed a Cu(I)-catalyzed reaction involving 1,3-cyclohexanediones, yielding different products through a domino process involving intermolecular and intramolecular Ullmann-type C-arylation and O-arylation (N. Aljaar et al., 2012).
Biological Applications
- Potential Protective Effects : Some cyclohexanedione derivatives have been shown to have protective effects against radiation damage in biological systems, as demonstrated by R. Pittillo and M. Lucas (1968). They found that 2-methyl-1,3-cyclohexanedione protected Escherichia coli against ultraviolet light and radiation-induced lethality (R. Pittillo & M. Lucas, 1968).
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c14-9-4-6-10(7-5-9)15-8-11-12(16)2-1-3-13(11)17/h4-8,16H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBJYHMLYRXFQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201095 | |
| Record name | 2-[[(4-Bromophenyl)amino]methylene]-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione | |
CAS RN |
341968-26-1 | |
| Record name | 2-[[(4-Bromophenyl)amino]methylene]-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



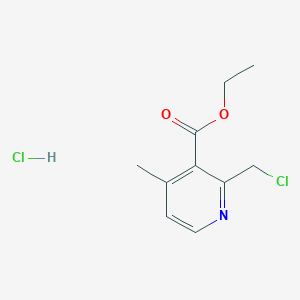
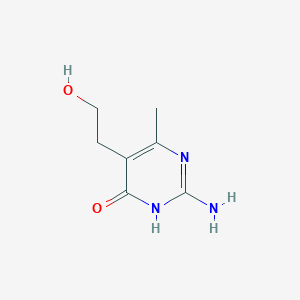
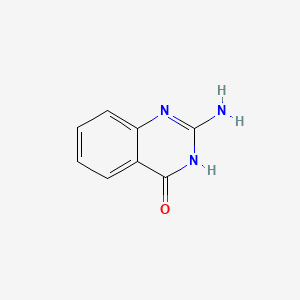
![6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1384120.png)
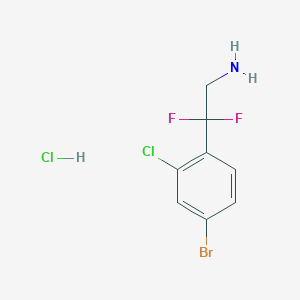
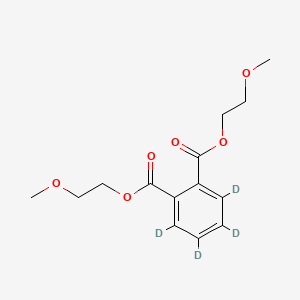
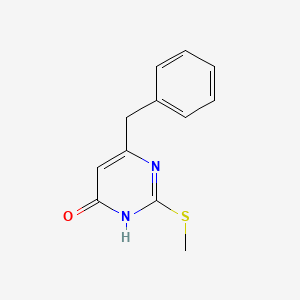
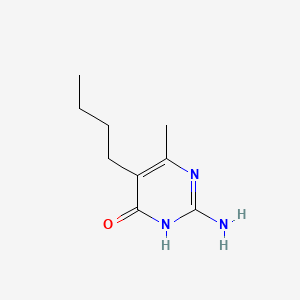
![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid](/img/structure/B1384130.png)

